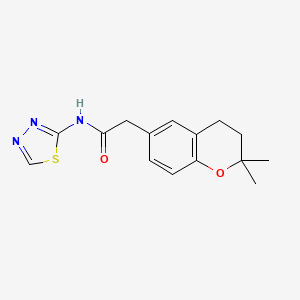![molecular formula C22H23ClN6O2 B12162856 3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12162856.png)
3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of the tetrazole and indole groups. Common reagents and conditions might include:
Starting Materials: 4-chlorobenzyl chloride, 5-methoxyindole, and butanamide derivatives.
Reagents: Sodium azide for tetrazole formation, various catalysts for coupling reactions.
Conditions: Reactions might be carried out under inert atmospheres, with controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Chlorphenyl)-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Potenzielle Oxidation der Indol- oder Methoxygruppen.
Reduktion: Reduktion der Nitro- oder Carbonylgruppen, falls vorhanden.
Substitution: Elektrophile oder nucleophile Substitutionsreaktionen an den aromatischen Ringen.
Übliche Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nucleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation hydroxylierte Derivate liefern, während Substitution neue funktionelle Gruppen in die aromatischen Ringe einführen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für komplexere Moleküle.
Biologie: Studium seiner Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Untersuchung seines Potenzials als Therapeutikum.
Industrie: Mögliche Verwendung bei der Entwicklung neuer Materialien oder Arzneimittel.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(4-Chlorphenyl)-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamid würde seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren beinhalten. Die beteiligten Pfade können umfassen:
Bindung an Rezeptoren: Wechselwirkung mit spezifischen Rezeptoren im Körper, die zu einer biologischen Reaktion führen.
Enzyminhibition: Hemmung der Aktivität bestimmter Enzyme, die Stoffwechselwege beeinflussen.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-Chlorphenyl)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamid
- 3-(4-Bromphenyl)-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamid
Einzigartigkeit
Die Einzigartigkeit von 3-(4-Chlorphenyl)-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die im Vergleich zu ähnlichen Verbindungen einzigartige biologische Aktivitäten und chemische Reaktivität verleihen können.
Eigenschaften
Molekularformel |
C22H23ClN6O2 |
|---|---|
Molekulargewicht |
438.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C22H23ClN6O2/c1-31-19-6-7-21-20(11-19)16(12-25-21)8-9-24-22(30)10-17(13-29-14-26-27-28-29)15-2-4-18(23)5-3-15/h2-7,11-12,14,17,25H,8-10,13H2,1H3,(H,24,30) |
InChI-Schlüssel |
NGCLBWFRNYUGLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione](/img/structure/B12162778.png)
![Tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12162779.png)
![1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162784.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B12162792.png)
![Acetamide, N-bicyclo[3.3.1]non-1-yl-](/img/structure/B12162793.png)
![3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one](/img/structure/B12162797.png)
![5-[(7-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B12162806.png)
![2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine](/img/structure/B12162811.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12162816.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12162835.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12162839.png)
![3-(2-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12162842.png)
